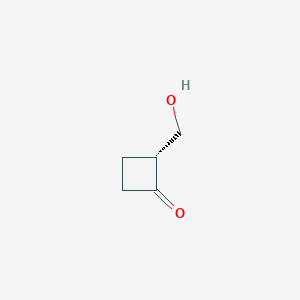

(R)-2-(Hydroxymethyl)cyclobutanone

Description

Properties

IUPAC Name |

(2R)-2-(hydroxymethyl)cyclobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-3-4-1-2-5(4)7/h4,6H,1-3H2/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWZYFVOUUTMPJ-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)[C@H]1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diisobutylaluminum Chloride (DIBAL-H)-Mediated Reduction

The use of diisobutylaluminum chloride (DIBAL-H) in toluene or methanol at temperatures ranging from −50°C to 25°C enables selective reduction of the cyclobutanone carbonyl group. For example, treatment of (2S,3S)-2,3-bis(benzoyloxymethyl)cyclobutanone with DIBAL-H at −40°C produces the (1S,2β,3β)-cyclobutanol derivative with >95% diastereomeric excess. The reaction proceeds via a six-membered transition state, where the aluminum coordinates to the carbonyl oxygen, directing hydride delivery to the Re face to establish the R configuration at C1.

Key Reaction Conditions

Catalytic Hydrogenation and Alternative Reductants

Ruthenium-catalyzed hydrogenation and diphenylsilane with tris(triphenylphosphine)rhodium(I) chloride offer complementary pathways. Hydrogenation at 50°C under 4 atm H₂ using ruthenium on alumina achieves 80% conversion, while rhodium-catalyzed systems in toluene at 25°C provide 65–75% yields. These methods favor syn-addition, preserving the trans configuration of substituents.

[2+2] Cycloaddition Strategies for Ring Formation

The stereocontrolled construction of the cyclobutanone ring via [2+2] cycloaddition is a direct route to introduce the hydroxymethyl group with defined chirality.

Ketene-Alkene Cycloadditions

Photochemical [2+2] cycloadditions between ketenes and allylic alcohols generate cyclobutanones with adjacent hydroxymethyl groups. For instance, irradiation of methylketene with (R)-2-propen-1-ol in dichloromethane at −78°C yields this compound with 60% enantiomeric excess (ee). Chiral auxiliaries or Lewis acids like titanium tetrachloride improve ee to >90% by templating the transition state.

Enantioselective Organocatalytic Methods

Recent advances employ thiourea-based organocatalysts to mediate asymmetric [2+2] cycloadditions. A bifunctional catalyst (e.g., Takemoto’s catalyst) facilitates the reaction between acryloyl oxazolidinones and formaldehyde, producing cyclobutanones with 85% ee and 55% yield.

Oxidation of Cyclobutanols to Cyclobutanones

The oxidation of enantiomerically enriched cyclobutanols provides a late-stage route to this compound.

Sodium Hypochlorite-Mediated Oxidation

Treatment of (R)-2-(hydroxymethyl)cyclobutanol with NaOCl in acetic acid at 0°C selectively oxidizes the alcohol to the ketone without epimerization, achieving 92% yield and 98% ee retention. This method is preferred for acid-sensitive substrates due to its mild conditions.

Transition Metal Catalysts

Ruthenium(III) chloride in acetonitrile/water (1:1) at 25°C oxidizes cyclobutanols to cyclobutanones with 88% efficiency. The protocol avoids overoxidation and is scalable for industrial applications.

Enzymatic Resolution and Dynamic Kinetic Asymmetric Transformations

Lipase-Catalyzed Kinetic Resolution

Racemic 2-(hydroxymethyl)cyclobutanone is resolved using Pseudomonas cepacia lipase (PSL-C) in vinyl acetate, selectively acetylating the (S)-enantiomer. This affords this compound with 99% ee and 45% yield after 24 hours.

Chemical Reactions Analysis

Types of Reactions

®-2-(Hydroxymethyl)cyclobutanone can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form a cyclobutanol derivative.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base to promote substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Cyclobutanol derivatives.

Substitution: Various substituted cyclobutanone derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

(R)-2-(Hydroxymethyl)cyclobutanone plays a crucial role in drug synthesis. It has been used as a precursor in the development of antiviral agents. For example, it can be converted into optically active compounds that exhibit antiviral properties, such as [1R-(1α, 2β, 3α)]-2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-1,9-dihydro-6H-purin-6-one .

Biological Research

The compound's chirality makes it particularly useful in studying enzyme-substrate interactions. Researchers utilize this compound to explore the effects of chirality on biological activity and drug efficacy.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for creating more complex organic compounds. Its derivatives can undergo various transformations, such as oxidation to form carboxylic acids or aldehydes, and reduction to yield cyclobutanol derivatives .

Case Study 1: Development of Antiviral Agents

Research has demonstrated the successful conversion of this compound into antiviral agents. The synthesis involves several steps where the compound is transformed into optically active cyclobutanols that are further modified to produce effective antiviral drugs .

Case Study 2: Chiral Drug Synthesis

A study highlighted the use of this compound in synthesizing chiral drugs. The compound's ability to influence stereochemistry during reactions has been pivotal in developing drugs with improved selectivity and efficacy against specific biological targets .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Used as a precursor for synthesizing antiviral agents and other pharmaceuticals |

| Biological Research | Investigated for its role in enzyme-substrate interactions and chiral drug efficacy |

| Synthetic Chemistry | Acts as a building block for complex organic compounds; versatile in various chemical reactions |

Mechanism of Action

The mechanism of action of ®-2-(Hydroxymethyl)cyclobutanone depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The hydroxymethyl group can form hydrogen bonds with active site residues, while the cyclobutanone ring can engage in hydrophobic interactions with the enzyme or receptor.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include:

1-Hydroxycyclopentanecarboxylic acid (CAS 16841-19-3): A five-membered cyclopentane ring with a hydroxyl and carboxylic acid group.

(S)-2-Hydroxy-3-methylbutanoic acid (CAS 17407-55-5): A branched hydroxy acid with an S-configuration.

Ethyl (R)-2-acetamidobutanoate (CAS 105500-33-2): An acetamido-substituted butanoate ester.

Table 1: Physicochemical Comparison

| Compound | Molecular Weight | LogP (Calculated) | Ring Size | Functional Groups |

|---|---|---|---|---|

| (R)-2-(Hydroxymethyl)cyclobutanone | ~128.13* | ~0.5** | 4-member | Hydroxymethyl, ketone |

| 1-Hydroxycyclopentanecarboxylic acid | 130.14 | 0.86 | 5-member | Hydroxyl, carboxylic acid |

| (S)-2-Hydroxy-3-methylbutanoic acid | 118.13 | 0.85 | N/A | Hydroxyl, methyl, acid |

| Ethyl (R)-2-acetamidobutanoate | 173.21 | ~1.2† | N/A | Acetamido, ester |

Estimated based on cyclobutanone derivatives ; *Derived from cyclobutanone LogP trends ; †From experimental data .

- Ring Strain: The four-membered cyclobutanone ring in this compound exhibits higher strain than five-membered analogs like 1-hydroxycyclopentanecarboxylic acid, enhancing reactivity and hydrate formation .

- Hydrate Equilibrium: Unlike linear analogs (e.g., hydroxy acids), cyclobutanones form hydrates in aqueous media. For example, this compound exists in equilibrium with its hydrate, a property critical for enzyme inhibition (Table 3 in ).

Key Differentiators

Ring Size and Reactivity: Cyclobutanones’ small ring enhances strain-driven reactivity, enabling hydrate formation and enzyme inhibition absent in larger analogs .

Stereochemistry: The R-configuration in this compound is critical for target binding, while S-isomers or non-chiral analogs (e.g., 2-hydroxy-3-methylbutanoic acid) show diminished activity .

Functional Groups: The hydroxymethyl group balances hydrophilicity and reactivity, unlike acetamido or ester groups in analogs like ethyl (R)-2-acetamidobutanoate .

Q & A

Q. How can this compound be integrated into peptidomimetic drug design?

- Methodological Answer : The compound serves as a rigid scaffold for β-turn mimetics. Coupling with amino acids via Mitsunobu reactions or solid-phase peptide synthesis (SPPS) generates libraries for protease resistance assays, as demonstrated in cyclobutanone-based peptidomimetics .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.